2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-Amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 522597-98-4) is a cycloheptathiophene carboxamide derivative characterized by a bicyclic thiophene core fused to a seven-membered cycloheptane ring. The amino group at position 2 and the pyridin-3-ylmethyl substituent on the carboxamide distinguish it from related compounds. This scaffold has been explored for antiviral and anticancer applications, particularly targeting enzymes like HIV-1 ribonuclease H (RNase H) and influenza polymerase .
Properties
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c17-15-14(12-6-2-1-3-7-13(12)21-15)16(20)19-10-11-5-4-8-18-9-11/h4-5,8-9H,1-3,6-7,10,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIDHWUPXWXSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization Approach
A robust method for assembling the cyclohepta[b]thiophene system involves Friedel-Crafts acylation, as demonstrated in the synthesis of analogous structures. Key steps include:
Friedel-Crafts Acylation of 3-Carboethoxyfuran :
Reacting 3-carboethoxyfuran with a cyclic ketone (e.g., cycloheptanone) under Lewis acid catalysis (AlCl₃ or FeCl₃) selectively functionalizes the 5-position of the furan ring.Reduction and Lactonization :
Hydrogenation of the furan ring over Pd/C yields the tetrahydrofuran intermediate, which undergoes lactonization to form the bicyclic lactone.Thiophene Ring Formation :
Sulfur incorporation via thionation reagents (e.g., P₄S₁₀) converts the lactone to the thiophene derivative.
Example Protocol (Adapted from):
- React ethyl 3-furoate with cycloheptanone in the presence of AlCl₃ (0°C to RT, 12 h).
- Hydrogenate the product at 50 psi H₂ using 10% Pd/C in EtOAc.
- Treat the resulting diol with p-toluenesulfonic acid in toluene to induce lactonization.
- Thionation with P₄S₁₀ in pyridine at reflux yields ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
Analytical Data :
Ring-Expansion Strategies
Alternative routes employ dichloroketene-mediated [2+2] cycloadditions with silyl enol ethers to expand cyclopentanone to cycloheptane-1,3-dione. However, scalability issues due to competing retro-aldol fragmentation limit practicality.
Functionalization of the Thiophene Ring
Introduction of the 2-Amino Group
Nitration followed by reduction proves effective for installing the amino group:
Nitration :
Treat the thiophene ester with fuming HNO₃ in H₂SO₄ at 0°C to introduce a nitro group at the 2-position.Reduction :
Catalytic hydrogenation (H₂, Pd/C) or use of Fe/HCl reduces the nitro group to an amine.
Optimization Note :
Excessive reaction times during nitration risk over-oxidation of the thiophene ring. Controlled conditions (≤2 h, 0°C) achieve >85% yield.
Amide Bond Formation
Carboxylic Acid Activation
Hydrolysis of the ethyl ester (40% NaOH, EtOH, reflux) yields the free carboxylic acid, which is activated as an acid chloride (SOCl₂, reflux) or mixed anhydride (ClCO₂Et, NEt₃).
Coupling with Pyridin-3-ylmethylamine
React the activated acid with pyridin-3-ylmethylamine in THF or DCM at 0°C to RT. Triethylamine or DMAP catalyzes the reaction.
Example Protocol :
- Add pyridin-3-ylmethylamine (1.2 eq) to the acid chloride in DCM.
- Stir at RT for 6 h, then wash with NaHCO₃ and brine.
- Purify by flash chromatography (cyclohexane/EtOAc 6:4) to isolate the carboxamide.
Analytical Data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.50–1.80 (m, 6H, cycloheptane CH₂), 2.65–2.85 (m, 4H, cycloheptane CH₂), 4.45 (d, J = 5.6 Hz, 2H, NCH₂), 7.30–8.10 (m, 4H, pyridine-H), 8.40 (s, 1H, NH).
- IR : 3281 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O).
Alternative Synthetic Pathways
Direct Aminolysis of the Ester
Heating the ethyl ester with excess pyridin-3-ylmethylamine in toluene at 110°C for 24 h achieves direct aminolysis, bypassing the acid chloride step. Yields (~70%) are comparable to the two-step method.
Solid-Phase Synthesis
Immobilizing the carboxylic acid on Wang resin enables iterative coupling and cleavage, though this approach remains exploratory for this target.
Challenges and Optimization
- Cyclization Selectivity : Friedel-Crafts reactions favor five-membered ring formation; careful tuning of Lewis acid strength and temperature ensures seven-membered ring closure.
- Amino Group Stability : The 2-amino group is prone to oxidation; conducting reductions under inert atmosphere (N₂/Ar) minimizes degradation.
- Amidation Efficiency : Excess amine (1.5 eq) and molecular sieves improve conversion rates by scavenging HCl.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The characterization of the compound can be performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the structure and confirm the purity.
- Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.
- Infrared Spectroscopy (IR) : To identify functional groups.
Antioxidant Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant activities. For instance, certain amino thiophene derivatives have shown inhibition percentages comparable to standard antioxidants like ascorbic acid, indicating potential use in preventing oxidative stress-related diseases .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that these compounds possess notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones significantly larger than those observed for control antibiotics like Ampicillin .
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| 2-amino derivative | 20 | 86.9 |
| Ampicillin | 25 | 23 |
This table summarizes the antibacterial activity of the compound compared to a standard antibiotic.
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential in treating inflammatory conditions. The binding energy values observed in these studies suggest favorable interactions with the target enzyme .
Therapeutic Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Antioxidant Therapy : Potential use in formulations aimed at reducing oxidative damage in cells.
- Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Further optimization could lead to new treatments for inflammatory diseases such as arthritis or asthma.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression.
Comparison with Similar Compounds
Structural Variations
The core cyclohepta[b]thiophene-3-carboxamide structure is conserved across analogues, with differences in:
- Substituents on the carboxamide nitrogen : Pyridin-3-ylmethyl (target compound) vs. pyridin-2-yl (e.g., compounds 27 , 31 , 35 in and ) or aryl groups (e.g., 2-fluorophenyl in compound 39 , ).
- Modifications at the amino group (position 2): Acetyl (compound 35, ), benzoyl (compound 36, ), or methoxybenzamido (compound 31, ) substituents.
Key Example :
- Compound 31 (): Features a 3,4-dimethoxybenzoyl group, enhancing electron-donating properties compared to the target compound’s pyridin-3-ylmethyl group. This may influence binding to hydrophobic enzyme pockets .
Antiviral Activity
- HIV-1 RNase H Inhibition : Compounds 27 (IC₅₀ = 1.2 µM) and 31 (IC₅₀ = 0.8 µM) in show potent activity, attributed to their bulky aromatic substituents stabilizing allosteric binding . The target compound’s pyridin-3-ylmethyl group may offer similar interactions but requires empirical validation.
- Influenza Polymerase Inhibition : Compound 40 () with a 4-methoxybenzamido group inhibits polymerase assembly (IC₅₀ = 5 µM), suggesting substituent polarity influences target engagement .
Anticancer Activity
- NSC727447 (): A vinylogous urea analogue inhibits RNase H (IC₅₀ = 12 µM), highlighting the importance of the carboxamide scaffold .
Physicochemical Properties
- Solubility Trends : Bulky hydrophobic groups (e.g., compound 31 ) reduce solubility, while smaller substituents (e.g., compound 35 ) improve it. The target compound’s pyridin-3-ylmethyl group balances moderate hydrophobicity.
- Thermal Stability : Higher melting points correlate with crystalline packing, as seen in compound 35 (250–251°C) .
Biological Activity
2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 522597-98-4) is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H19N3OS
- Molar Mass : 301.41 g/mol
- IUPAC Name : this compound
The compound features a thiophene core fused with a cycloheptane ring and a pyridine moiety, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 can lead to significant alterations in cell cycle progression and apoptosis.
Target Pathways
- Cell Cycle Regulation : By inhibiting CDK2, the compound disrupts the phosphorylation of target proteins necessary for the transition from G1 to S phase in the cell cycle.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by disrupting the CDK2/cyclin A2 complex, thereby halting cell proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Case studies have demonstrated cytotoxic effects against various cancer cell lines.
- The compound's ability to inhibit CDK2 suggests potential use in cancer therapeutics.
-
Enzyme Inhibition :
- Similar compounds have shown promise in inhibiting other kinases involved in cancer progression.
- The modulation of signaling pathways related to cellular metabolism and gene expression has been observed.
In Vitro Studies
In vitro experiments have confirmed the compound's efficacy in inducing apoptosis and inhibiting cell growth in several cancer models. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability was noted at concentrations above 10 µM after 48 hours of treatment.
Biochemical Analysis
The compound interacts with various enzymes and proteins involved in critical cellular processes:
- Cyclin-dependent Kinases : Direct interaction with CDK2 was confirmed through binding assays.
- Gene Expression Modulation : Changes in the expression levels of cyclins and apoptotic markers were observed post-treatment.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and how is structural purity ensured?
Answer:
The compound is typically synthesized via multi-step organic reactions starting from cycloheptanone. A common approach (Method A) involves cyclocondensation, followed by functionalization of the thiophene core and coupling with pyridinylmethylamine. For example, a related derivative (Compound 19) was synthesized in 59% yield using cycloheptanone as the starting material, with key steps including carboxamide formation and purification via recrystallization . Structural validation employs 1H/13C NMR to confirm cycloheptane CH2 protons (δ 1.70–1.90 ppm), pyridine aromatic signals (δ 7.00–8.30 ppm), and carboxamide NH2/CO groups. Elemental analysis (C, H, N) and HRMS are critical for verifying molecular composition .
Advanced: How do researchers resolve contradictions in reported yields for similar derivatives, and what factors influence reaction efficiency?
Answer:
Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, derivatives synthesized via Method C (using acyl chlorides) show yields ranging from 32% to 42%, influenced by steric hindrance from substituents and purification methods (e.g., flash chromatography vs. recrystallization) . Kinetic studies using HPLC monitoring can identify side reactions (e.g., hydrolysis of intermediates). Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and employing anhydrous solvents (e.g., CH2Cl2 with triethylamine) improve efficiency .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- 1H NMR : Cycloheptane CH2 protons appear as multiplet signals (δ 1.50–2.90 ppm), while pyridine protons resonate between δ 7.00–8.35 ppm. NH2 groups show broad singlets (~δ 4.80 ppm) .
- 13C NMR : Carbonyl carbons (CO) appear at δ 164–168 ppm; thiophene carbons range from δ 113–155 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 452.1652 for a derivative in ).
- IR Spectroscopy : Confirms NH/CO stretches (~3300 cm⁻¹ for NH, ~1650 cm⁻¹ for C=O) .
Advanced: How are X-ray crystallography and computational tools (e.g., SHELX, WinGX) applied to study this compound’s derivatives?
Answer:
Single-crystal X-ray diffraction (using SHELX programs) resolves 3D structures, including bond angles and packing interactions. For example, cycloheptathiophene derivatives exhibit planar thiophene rings and intramolecular hydrogen bonds (N–H···O) stabilizing the carboxamide group . WinGX assists in refining crystallographic data and generating ORTEP diagrams for anisotropic displacement ellipsoids. Challenges include obtaining high-quality crystals via slow evaporation (e.g., ethanol/water mixtures) and addressing twinning in low-symmetry space groups .
Basic: What biological assays are used to evaluate this compound’s antiviral activity?
Answer:
- Influenza Polymerase Inhibition : Luciferase-based assays measure disruption of PA-PB1 subunit interactions (IC50 values). Derivatives with pyridine substitutions show IC50 < 1 µM .
- HIV-1 RNase H Inhibition : FRET assays quantify enzymatic activity reduction (e.g., 70% inhibition at 10 µM for Compound 31) .
- Cytotoxicity Screening : SRB assays (absorbance at 564 nm) assess cell viability in mammalian lines (e.g., HEK293) to confirm selectivity .
Advanced: How do structural modifications (e.g., substituents on pyridine or cycloheptane) impact biological activity and pharmacokinetics?
Answer:
- Pyridine Substituents : Electron-withdrawing groups (e.g., nitro) enhance binding to viral polymerases but may reduce solubility. 3-Pyridinylmethyl groups improve cellular uptake via passive diffusion .
- Cycloheptane Rigidity : Saturated rings reduce metabolic oxidation compared to aromatic analogs, extending half-life in vivo .
- Carboxamide Modifications : N-methylation decreases plasma protein binding, improving bioavailability (logP optimized to 2–3) .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Handle in fume hoods with nitrile gloves; solubility data (e.g., DMSO: >10 mg/mL) guide solvent selection for biological assays. LC-MS monitoring is advised for stability testing over 6-month periods .
Advanced: How are QSAR models developed to predict the activity of novel derivatives?
Answer:
3D-QSAR (CoMFA, CoMSIA) uses crystallographic data and docking scores (AutoDock Vina) to correlate substituent electronegativity, steric bulk, and hydrophobic parameters with IC50 values. For example, a model for influenza inhibitors achieved q² > 0.6 and r² > 0.9, highlighting the importance of pyridine π-π stacking with PA residues .
Basic: What chromatographic methods are optimal for purifying this compound?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (5–30%) for intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers; retention times correlate with logP .
Advanced: How do researchers address discrepancies in biological activity between in vitro and cell-based assays?
Answer:
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) identifies derivatives with poor cellular uptake despite high in vitro potency .
- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation; compounds with t1/2 > 30 min proceed to in vivo studies .
- Off-Target Effects : Kinase profiling (Eurofins Panlabs) screens for unintended inhibition (e.g., EGFR, Src) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
